
(2-(1-Aminopropyl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(1-Aminopropyl)phenyl)methanol is an organic compound with the molecular formula C10H15NO It consists of a phenyl ring substituted with a methanol group and an aminopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize (2-(1-Aminopropyl)phenyl)methanol involves the reductive amination of 2-acetylphenol with isopropylamine. The reaction typically uses a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
-
Grignard Reaction: : Another synthetic route involves the Grignard reaction, where phenylmagnesium bromide reacts with propylene oxide to form the corresponding alcohol, which is then aminated using ammonia or an amine under suitable conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are chosen to maximize efficiency and minimize by-products. The use of automated systems ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : (2-(1-Aminopropyl)phenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form various derivatives, such as secondary amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4).
-
Substitution: : It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Thionyl chloride (SOCl2) for halogenation, sodium hydride (NaH) for ether formation.
Major Products
Oxidation: 2-(1-Aminopropyl)benzaldehyde, 2-(1-Aminopropyl)acetophenone.
Reduction: 2-(1-Aminopropyl)phenylethanol.
Substitution: 2-(1-Aminopropyl)phenyl chloride, 2-(1-Aminopropyl)phenyl ether.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-(1-Aminopropyl)phenyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of aminopropyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
Potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural features may be exploited to develop drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity makes it suitable for creating specialized industrial chemicals.
Mecanismo De Acción
The mechanism by which (2-(1-Aminopropyl)phenyl)methanol exerts its effects depends on its interaction with molecular targets. The aminopropyl group can form hydrogen bonds and ionic interactions with proteins, enzymes, or receptors, influencing their activity. The phenyl ring may participate in π-π interactions, further modulating the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2-(1-Aminopropyl)phenyl)ethanol: Similar structure but with an ethyl group instead of a methanol group.
(2-(1-Aminopropyl)phenyl)acetone: Contains a ketone group instead of a methanol group.
(2-(1-Aminopropyl)phenyl)amine: Lacks the methanol group, having only the aminopropyl and phenyl groups.
Uniqueness
(2-(1-Aminopropyl)phenyl)methanol is unique due to the presence of both a hydroxyl group and an aminopropyl group on the phenyl ring. This combination allows for a wide range of chemical reactions and interactions, making it versatile in various applications.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
[2-(1-aminopropyl)phenyl]methanol |
InChI |
InChI=1S/C10H15NO/c1-2-10(11)9-6-4-3-5-8(9)7-12/h3-6,10,12H,2,7,11H2,1H3 |
Clave InChI |
BYRWKULCJOQFRU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


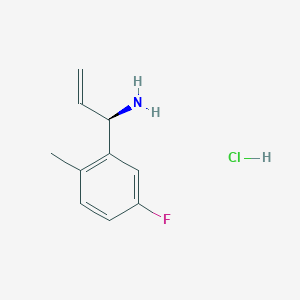



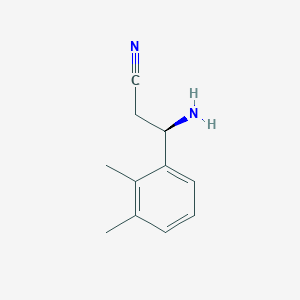
![3-ethyl-5-[(4-fluorophenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13045764.png)
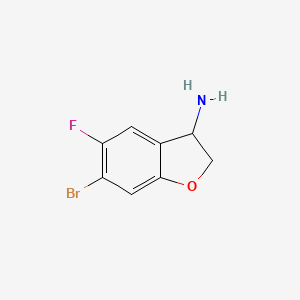
![8-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B13045782.png)
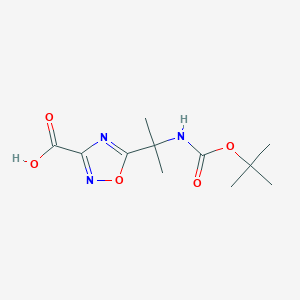
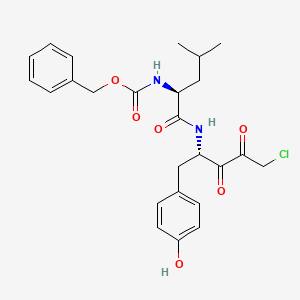
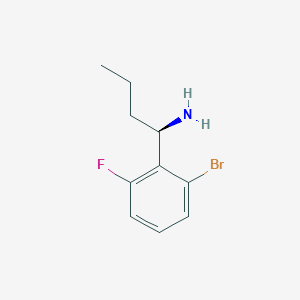

![2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid](/img/structure/B13045811.png)

